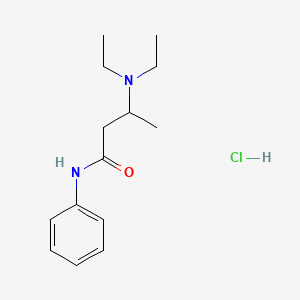

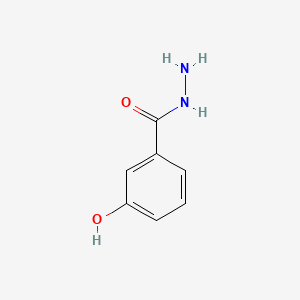

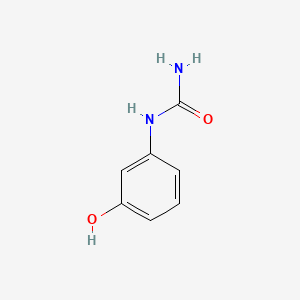

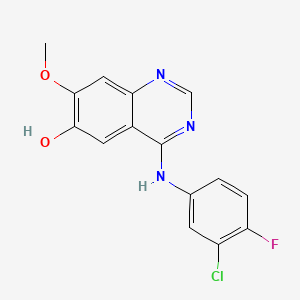

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Übersicht

Beschreibung

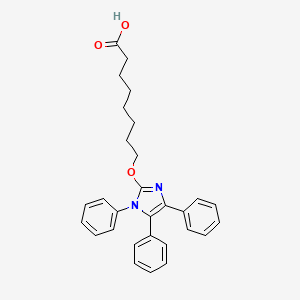

FAAH-IN-2, also known as O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of endogenous cannabinoids, such as anandamide, which play a crucial role in various physiological processes. By inhibiting FAAH, FAAH-IN-2 increases the levels of these cannabinoids, thereby modulating their effects on the body .

Wissenschaftliche Forschungsanwendungen

FAAH-IN-2 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von FAAH und deren Auswirkungen auf die Endocannabinoidspiegel eingesetzt.

Biologie: Hilft beim Verständnis der Rolle von Endocannabinoiden in verschiedenen physiologischen Prozessen, einschließlich Schmerzmodulation, Entzündung und Neuroprotektion.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen, Angstzuständen, Depressionen und neurodegenerativen Erkrankungen wie Alzheimer und Parkinson

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Endocannabinoidsystem abzielen.

5. Wirkmechanismus

FAAH-IN-2 übt seine Wirkungen aus, indem es das Enzym Fettsäureamid-Hydrolase (FAAH) hemmt. Diese Hemmung verhindert die Hydrolyse von Endocannabinoiden, was zu erhöhten Spiegeln dieser Verbindungen im Körper führt. Die erhöhten Endocannabinoidspiegel interagieren mit Cannabinoid-Rezeptoren (CB1 und CB2) und anderen Rezeptoren wie GPR55, Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs) und Vanilloid-Rezeptoren (TRPV1) und modulieren so verschiedene physiologische Prozesse .

Wirkmechanismus

FAAH-IN-2 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition prevents the hydrolysis of endocannabinoids, leading to increased levels of these compounds in the body. The elevated levels of endocannabinoids interact with cannabinoid receptors (CB1 and CB2) and other receptors such as GPR55, peroxisome proliferator-activated receptors (PPARs), and vanilloid receptors (TRPV1), modulating various physiological processes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition can disrupt cell signaling pathways that are essential for cell growth and proliferation. The compound’s interaction with epidermal growth factor receptor (EGFR) tyrosine kinase is particularly noteworthy, as it can lead to the inhibition of cancer cell growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting EGFR tyrosine kinase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival. Furthermore, the compound can induce conformational changes in the EGFR, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can either be excreted from the body or further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with specific enzymes and cofactors is crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, where it exerts its biological effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von FAAH-IN-2 erfolgt in mehreren Schritten, beginnend mit den entsprechenden Vorstufen. Die wichtigsten Schritte sind:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 4-Chlor-6,7-Dimethoxychinazolin mit 3-Chlorpropylamin, um das Zwischenprodukt zu bilden.

Substitutionsreaktion: Das Zwischenprodukt unterliegt einer Substitutionsreaktion mit 4-Fluoranilin, um das Endprodukt FAAH-IN-2 zu ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von FAAH-IN-2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Prozess beinhaltet:

Batchverarbeitung: Große Reaktoren werden verwendet, um die Reaktionen unter kontrollierten Temperatur- und Druckbedingungen durchzuführen.

Reinigung: Das Produkt wird mit Techniken wie Kristallisation, Filtration und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: FAAH-IN-2 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Chlor- und Fluorgruppen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie 4-Fluoranilin und 3-Chlorpropylamin werden häufig verwendet.

Reaktionsbedingungen: Diese Reaktionen werden typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat unter Rückflussbedingungen durchgeführt.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist FAAH-IN-2 selbst, mit hoher Spezifität und Ausbeute.

Vergleich Mit ähnlichen Verbindungen

FAAH-IN-2 ist aufgrund seiner hohen Potenz und Selektivität als FAAH-Inhibitor einzigartig. Ähnliche Verbindungen sind:

URB597: Ein weiterer potenter FAAH-Inhibitor mit ähnlichen Anwendungen in Forschung und Medizin.

PF-04457845: Bekannt für seine hohe Selektivität und Wirksamkeit bei der Hemmung von FAAH.

BIA 10-2474: Ein strukturell unterschiedlicher FAAH-Inhibitor mit ähnlichen inhibitorischen Eigenschaften

FAAH-IN-2 zeichnet sich durch seine spezifische molekulare Struktur aus, die eine effektive Hemmung von FAAH mit minimalen Off-Target-Effekten ermöglicht.

Eigenschaften

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVTVCRXFMLUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440527 | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-71-6 | |

| Record name | M-295820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-295820 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.